molecular formula C16H19N3S B5637113 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine

1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine

Cat. No. B5637113
M. Wt: 285.4 g/mol
InChI Key: GZSJXRCQVHNQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine, also known as MRS 2179, is a selective P2Y1 receptor antagonist. This compound has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and neurodegenerative disorders.

Mechanism of Action

1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 is a selective P2Y1 receptor antagonist. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP (adenosine diphosphate). Activation of the P2Y1 receptor mediates platelet aggregation and vasoconstriction. By inhibiting the P2Y1 receptor, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 reduces platelet aggregation and thrombus formation.
In addition to its effects on platelets, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to have effects on microglial cells in the brain. Microglial cells are immune cells in the brain that play a role in neuroinflammation. By inhibiting microglial activation, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 may reduce neuroinflammation and protect neurons.
Biochemical and Physiological Effects:
1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to have a number of biochemical and physiological effects. In platelets, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 inhibits ADP-induced platelet aggregation and reduces thrombus formation. In the brain, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 inhibits microglial activation and reduces neuroinflammation. In addition, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to have antioxidant effects and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 is its selectivity for the P2Y1 receptor. This makes it a useful tool for studying the role of the P2Y1 receptor in platelet aggregation and thrombus formation. However, one limitation of 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 is its relatively low potency compared to other P2Y1 receptor antagonists. This can make it difficult to achieve complete inhibition of the P2Y1 receptor in some experiments.

Future Directions

There are several future directions for research on 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179. One area of research is the development of more potent P2Y1 receptor antagonists. This could improve the efficacy of these compounds for the treatment of thrombotic disorders.
Another area of research is the role of the P2Y1 receptor in neurodegenerative disorders. Further studies are needed to determine the potential therapeutic applications of P2Y1 receptor antagonists in these diseases.
Finally, there is a need for more studies on the safety and toxicity of 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179. While 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to be relatively safe in animal studies, more research is needed to determine its safety in humans.

Synthesis Methods

The synthesis of 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 involves the reaction of 1-tert-butyl-1H-benzimidazole-5-carboxylic acid with 2-thiophenemethanamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature. The resulting product is then purified by column chromatography to obtain pure 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179.

Scientific Research Applications

1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is thrombosis. 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to inhibit platelet aggregation and reduce thrombus formation in vitro and in vivo. This makes it a potential candidate for the treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.
Another area of research is neurodegenerative disorders. 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been suggested that 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 may protect neurons by inhibiting microglial activation and reducing neuroinflammation.

properties

IUPAC Name

1-tert-butyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-16(2,3)19-11-18-14-9-12(6-7-15(14)19)17-10-13-5-4-8-20-13/h4-9,11,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSJXRCQVHNQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-N-(thiophen-2-ylmethyl)-1H-benzimidazol-5-amine

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